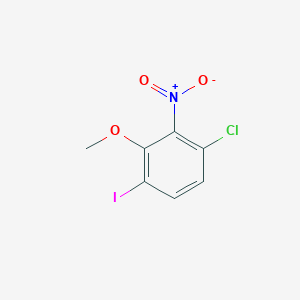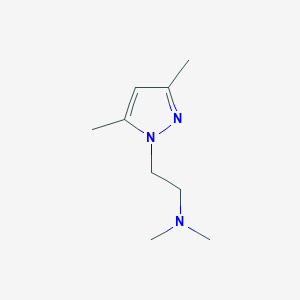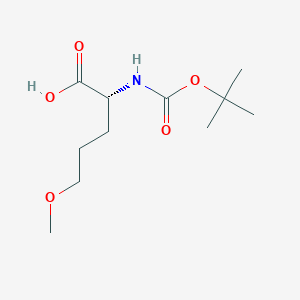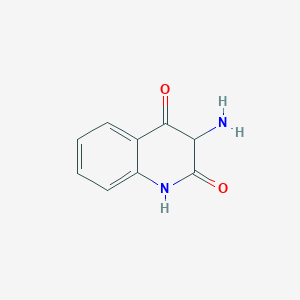
6-Fluoro-7-trifluoromethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-7-trifluoromethyl-1H-benzimidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized to produce the desired benzimidazole derivative . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the fluorination and cyclization processes.
Industrial Production Methods
Industrial production of fluorinated benzimidazoles, including 6-Fluoro-7-trifluoromethyl-1H-benzimidazole, often employs continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of fluorinated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-7-trifluoromethyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydrogenated benzimidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives .
Applications De Recherche Scientifique
6-Fluoro-7-trifluoromethyl-1H-benzimidazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Fluorinated benzimidazoles are investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Mécanisme D'action
The mechanism of action of 6-Fluoro-7-trifluoromethyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-1H-benzimidazole
- 4-Trifluoromethyl-1H-benzimidazole
- 5,6-Difluoro-1H-benzimidazole
Uniqueness
6-Fluoro-7-trifluoromethyl-1H-benzimidazole is unique due to the presence of both fluoro and trifluoromethyl groups on the benzimidazole core. This dual fluorination can significantly enhance its chemical stability, lipophilicity, and biological activity compared to other fluorinated benzimidazoles .
Propriétés
Formule moléculaire |
C8H4F4N2 |
|---|---|
Poids moléculaire |
204.12 g/mol |
Nom IUPAC |
5-fluoro-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4F4N2/c9-4-1-2-5-7(14-3-13-5)6(4)8(10,11)12/h1-3H,(H,13,14) |
Clé InChI |
ZVQMTSAZVFSWSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC=N2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12858729.png)




![tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B12858770.png)







